molecular formula C21H16N4O B14561295 N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide CAS No. 62089-23-0

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14561295
CAS No.: 62089-23-0
M. Wt: 340.4 g/mol
InChI Key: BMDDFCSWGOTZCN-UHFFFAOYSA-N
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Description

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine carboxamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .

Properties

CAS No.

62089-23-0

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H16N4O/c26-21(19-8-4-5-14-22-19)24-17-11-9-16(10-12-17)20-13-15-23-25(20)18-6-2-1-3-7-18/h1-15H,(H,24,26)

InChI Key

BMDDFCSWGOTZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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